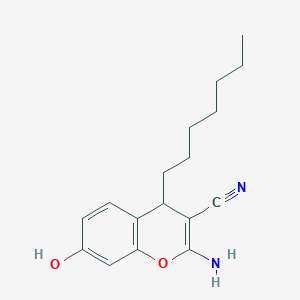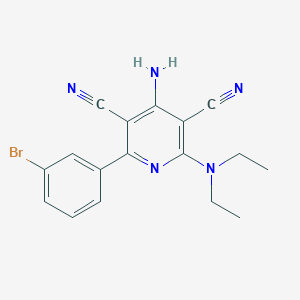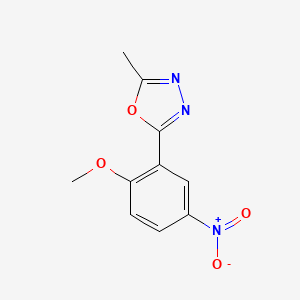
2-amino-4-heptyl-7-hydroxy-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-HEPTYL-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and have been extensively studied for their potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-4-HEPTYL-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out under both classical and green conditions, using solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve scaling up the MCR process, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-AMINO-4-HEPTYL-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the chromene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted chromene derivatives with different functional groups
Scientific Research Applications
2-AMINO-4-HEPTYL-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of biodegradable agrochemicals and pigments .
Mechanism of Action
The mechanism of action of 2-AMINO-4-HEPTYL-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to antioxidant defense, apoptosis, and cell proliferation
Comparison with Similar Compounds
2-AMINO-3-CYANO-4H-CHROMENES: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
4H-CHROMEN-4-ONE DERIVATIVES: These compounds have a carbonyl group at the 4-position, which can significantly alter their chemical reactivity and biological properties.
Uniqueness: 2-AMINO-4-HEPTYL-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential pharmacological properties .
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-amino-4-heptyl-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H22N2O2/c1-2-3-4-5-6-7-13-14-9-8-12(20)10-16(14)21-17(19)15(13)11-18/h8-10,13,20H,2-7,19H2,1H3 |
InChI Key |
VNXSTQCUNXAJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C2=C(C=C(C=C2)O)OC(=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate](/img/structure/B11041411.png)
![Tetramethyl 6'-[(3-chlorophenyl)carbonyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11041421.png)

![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B11041424.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B11041428.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11041460.png)
![N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11041465.png)
![2-Benzyl-3,8,8-trimethyl-8,9-dihydro-2H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B11041467.png)
![Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11041468.png)
![1,4',4',6'-Tetramethyl-4-(2-thienylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one](/img/structure/B11041476.png)
![6-(chloromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11041480.png)


![3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11041498.png)
